molecular formula C10H13NO3S B336361 N-(3-acetylphenyl)ethanesulfonamide

N-(3-acetylphenyl)ethanesulfonamide

Cat. No.: B336361
M. Wt: 227.28 g/mol
InChI Key: AVTGNTBRNQOBRF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)ethanesulfonamide is a chemical intermediate of interest in medicinal chemistry and drug discovery research. Sulfonamide functional groups are a common feature in many biologically active molecules and approved therapeutics, noted for their ability to interact with enzyme active sites . Specifically, compounds with the N-acyl sulfonamide motif have been explored as potential prodrugs for kinase inhibitors, where the sulfonamide group serves as a modifiable site to improve physicochemical properties . Research into analogous 3-alkenyl-2-oxindoles incorporating sulfonamide fragments has demonstrated promising multi-targeted kinase inhibitory activities, including against VEGFR-2 and c-Kit, in a manner similar to the anticancer drug Sunitinib . Furthermore, sulfonamide derivatives have shown potent antiproliferative properties against various human cancer cell lines, such as pancreatic (PaCa-2), breast (MCF-7), and ovarian (A-2780) cancers, and have been investigated for their ability to induce cell cycle arrest and apoptosis . The acetylphenyl moiety in the structure also provides a handle for further chemical derivatization, making it a versatile building block for the synthesis of more complex molecules for biological screening. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

N-(3-acetylphenyl)ethanesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-3-15(13,14)11-10-6-4-5-9(7-10)8(2)12/h4-7,11H,3H2,1-2H3

InChI Key

AVTGNTBRNQOBRF-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)C

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-(3-acetylphenyl)ethanesulfonamide and related sulfonamide derivatives:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Substituent(s) on Phenyl Ring Key Structural Features Reported Applications/Activities Reference
This compound 3-acetyl (-COCH₃) Ethanesulfonamide + acetyl group Not explicitly reported (research focus) Target
N-(3-(Hydroxymethyl)phenyl)ethanesulfonamide 3-hydroxymethyl (-CH₂OH) Ethanesulfonamide + polar hydroxymethyl Chemical synthesis intermediate
CBiPES 4’-cyano-biphenyl-3-yl, 3-pyridinylmethyl Ethanesulfonamide + biphenyl/pyridine Neurotransmitter interaction (Eli Lilly)
Compound 6b (Antitumor derivative) 3-pyrazol-4-yl, 4-chlorobenzyl Ethanesulfonamide + pyrazole/chlorobenzyl Antitumor, radio-sensitizing in breast cancer
(E)-N-Aryl-2-arylethenesulfonamide (6s) 4-methoxy-3-nitrophenyl, 2,4,6-trimethoxyphenyl Ethenesulfonamide + nitro/methoxy groups Not specified (structural study)

Key Comparisons

Biological Activity

  • Antitumor Activity : Compound 6b () demonstrates that bulky substituents (pyrazole and chlorobenzyl) enhance antitumor efficacy, likely via kinase inhibition or DNA damage potentiation. The acetyl group in the target compound may offer different pharmacokinetic properties, such as metabolic stability .
  • Neuropharmacology : CBiPES () highlights the role of aromatic and heterocyclic substituents (biphenyl, pyridine) in modulating neurotransmitter systems, suggesting that the acetyl group’s smaller size might limit receptor interactions compared to bulkier groups .

Synthetic Complexity

  • Derivatives with multiple substituents (e.g., ’s pyrrolo-triazolo-pyrazine derivatives) require multi-step syntheses, whereas this compound’s simpler structure could streamline production .

Safety and Handling

  • Sulfonamides generally require precautions against inhalation and skin contact (e.g., gloves, masks) . The acetyl group’s stability may reduce reactivity risks compared to nitro or halogenated analogs .

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves reacting 3-aminoacetophenone with ethanesulfonyl chloride in the presence of a base to neutralize HCl byproducts. The reaction typically proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to yield the sulfonamide.

Key parameters :

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their inertness and ability to dissolve both reactants.

  • Base optimization : Triethylamine (TEA) or pyridine are preferred for their efficacy in scavenging HCl, with molar ratios of 1:1.2 (amine:base) ensuring complete conversion.

  • Temperature and time : Reactions are conducted at room temperature (20–25°C) over 12–24 hours, achieving yields of 75–85% after aqueous workup and recrystallization.

Example procedure :

  • Dissolve 3-aminoacetophenone (1 equiv) in DCM.

  • Add TEA (1.2 equiv) dropwise under nitrogen.

  • Introduce ethanesulfonyl chloride (1.1 equiv) slowly to avoid exothermic side reactions.

  • Stir for 12 hours, then wash with water, dry over MgSO₄, and concentrate.

  • Purify via recrystallization (ethanol/water) to isolate the product.

Industrial-Scale Synthesis Considerations

ParameterDirect SulfonylationPost-Sulfonylation Acetylation
Starting Material3-Aminoacetophenone3-Nitroaniline
Steps12
Yield85%70%
Purity>95%90%
ScalabilityHighModerate
Key ChallengePurificationProtection/deprotection

Recent Advances in Catalytic Methods

Emerging strategies focus on enhancing selectivity and reducing reliance on hazardous reagents:

  • Microwave-assisted synthesis : Shortens reaction times from hours to minutes, though scalability remains unproven.

  • Enzymatic sulfonylation : Preliminary studies suggest lipases can catalyze sulfonamide bond formation under mild conditions, albeit with limited substrate scope .

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